N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[[14-(4-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-4-31(5-2)25(32)17-35-28-23-16-22-21-9-7-6-8-18(21)12-15-24(22)34-27(23)29-26(30-28)19-10-13-20(33-3)14-11-19/h6-15H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFAOEMXONTUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉N₃O₂S
- Molecular Weight : 293.37 g/mol
Structure Analysis
The compound features several functional groups, including a methoxyphenyl group and a sulfanyl moiety, which may contribute to its biological activity. The presence of nitrogen atoms in the diazatetraphene structure suggests potential interactions with biological targets such as receptors or enzymes.
Research indicates that compounds similar to this compound may exhibit various pharmacological effects through multiple mechanisms:
- Antioxidant Activity : Compounds containing methoxy groups are often associated with antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that similar structures can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
- Cytotoxicity Against Cancer Cells : Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
In Vitro Studies
A study conducted by demonstrated that derivatives of the compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Studies
-
Case Study on Anticancer Activity :
- A recent study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models, showing promise for further development into therapeutic agents.
-
Case Study on Antioxidant Properties :
- Another investigation reported that related methoxy-substituted compounds demonstrated significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in various diseases.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Cytotoxicity | Induction of apoptosis |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Bioavailability | Moderate (subject to further study) |
| Metabolism | Hepatic metabolism anticipated |
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities:
Key Structural Insights :
- Compared to DEPA analogs (e.g., F2), the target’s methoxyphenyl group may improve solubility, while the sulfanyl linkage could enhance redox activity .
- Unlike VUAA-1 and OLC-12 (Orco agonists with triazole cores), the target’s diazatetraphen system may exhibit distinct electronic properties, affecting ligand-receptor interactions .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: The target compound shares structural similarities with N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide, which showed antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . However, the diazatetraphen core may alter bioavailability and potency. Triazole-based derivatives (e.g., KA3) with electron-withdrawing substituents demonstrated superior antimicrobial activity compared to electron-donating groups . The target’s methoxy group (electron-donating) may reduce efficacy unless balanced by the sulfanyl group’s redox activity.
Repellent Activity :
Synthetic Complexity :
Crystallographic and Computational Insights
- Structural Validation :
- DFT Studies :
- Comparative DFT analyses of acetamide derivatives (e.g., azo-linked analogs) highlight the role of substituents in stabilizing charge-transfer states, which may apply to the target’s methoxyphenyl-diazatetraphen system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
